![molecular formula C21H27FN2O3S B2610898 1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine CAS No. 398996-74-2](/img/structure/B2610898.png)
1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine
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Description
1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Synthesis and Radiochemistry
Synthesis of [18F]GBR 12909 and [18F]GBR‐13119
These studies discuss the preparation of fluorine-18 labeled compounds, including GBR 12909 and GBR 13119, which are high-affinity inhibitors of dopamine reuptake. The methods provide insights into the synthesis of no-carrier-added forms of these compounds, showcasing applications in the development of radiotracers for neuroimaging studies, particularly for investigating dopamine transporters in the brain (Haka & Kilbourn, 1990; Haka, Kilbourn, Watkins, & Toorongian, 1989).
Neuropharmacological Research
[18F]p-MPPF and Serotonin 5-HT1A Receptors
Research on [18F]p-MPPF, a radiolabeled antagonist, highlights its application in studying 5-HT1A receptors using positron emission tomography (PET). These studies explore serotonergic neurotransmission in animal models and humans, contributing to our understanding of mood disorders and potential therapeutic targets (Plenevaux et al., 2000).
Fluorescent Ligands for Neuroreceptors
Synthesis of Environment-Sensitive Fluorescent Ligands
The development of fluorescent ligands with high affinity for 5-HT(1A) receptors demonstrates an innovative approach to visualize neuroreceptors. Such compounds enable the study of receptor expression and distribution in cellular models, facilitating research in neuropharmacology and receptor dynamics (Lacivita et al., 2009).
Antimicrobial Activity
Synthesis and Antibacterial Activities of Piperazine Derivatives
A study on the synthesis of novel piperazine derivatives with potential antibacterial activities illustrates the versatility of piperazine compounds in addressing microbial resistance. These findings suggest applications beyond neuropharmacology, extending to the development of new antimicrobial agents (Wu Qi, 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)19-14-21(20(27-4)13-16(19)3)28(25,26)24-11-9-23(10-12-24)18-7-5-17(22)6-8-18/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRGOZIFNRSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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